![molecular formula C17H13ClF3IN2O2S B2752379 Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate CAS No. 338966-83-9](/img/structure/B2752379.png)
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group might be introduced via a reaction with a trifluoromethylating reagent. The sulfanyl group could potentially be introduced via a thiol-ene click reaction. The iodoanilino group might be introduced via a nucleophilic aromatic substitution reaction. The acrylate ester could potentially be formed via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, could confer rigidity to the molecule. The electronegative trifluoromethyl group could create a region of high electron density, which might influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the acrylate ester could potentially undergo hydrolysis to form an alcohol and a carboxylic acid. The pyridine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylate ester and the electronegative trifluoromethyl group could make the compound somewhat polar, influencing its solubility in different solvents .Scientific Research Applications
Polymer Synthesis and Applications
- Polymer Electrolyte Membranes for Fuel Cells: Radiation-induced graft polymerization techniques utilize acrylate derivatives to create polymer electrolyte membranes (PEMs) with significant ion-exchange capacities and ion conductivities, indicating potential applications in fuel cell technologies (Takahashi et al., 2008).
- Hydrophobic Surface Coatings: Fluorinated acrylate emulsions, developed through emulsion polymerization, show extreme low surface energy and excellent hydrophobicity, suggesting their use in creating water-repellent surfaces (Yin et al., 2017).
Organic Synthesis and Catalysis
- Versatile Synthesis of Cyclopropane Esters: Ethyl acrylate derivatives act as precursors in the synthesis of functionalized cyclopropane esters, demonstrating a broad utility in organic synthesis and potential in medicinal chemistry (Lachia et al., 2011).
- Polymerization Catalysts: Research into iron(II) dichloride complexes with iminoethyl-pyridine ligands, related to acrylate chemistry, has led to the discovery of highly active catalysts for ethylene polymerization, offering pathways to efficiently produce polyethylene materials (Cao et al., 2012).
Material Science and Engineering
- Reinforcement of Polymeric Surfaces: The development of fluorinated star polymers and nanogels for coating applications reveals methods to enhance the hydrophobicity of polymeric surfaces, pertinent to advanced materials engineering and protective coatings (Poly et al., 2010).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, and testing its reactivity. If it’s intended to be a drug, future research might involve testing its biological activity, first in vitro and then in vivo .
Properties
IUPAC Name |
ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(4-iodoanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3IN2O2S/c1-2-26-16(25)14(9-23-12-5-3-11(22)4-6-12)27-15-13(18)7-10(8-24-15)17(19,20)21/h3-9,23H,2H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKPBZGBNJOSM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)I)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)I)/SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)
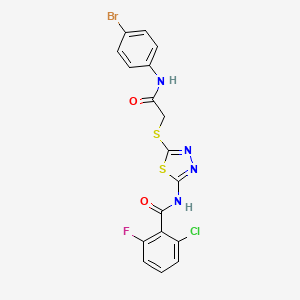

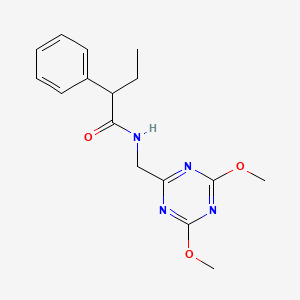
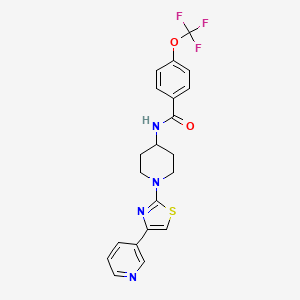
![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
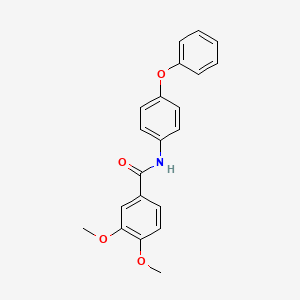
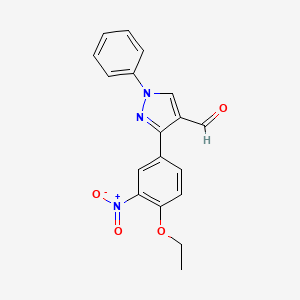
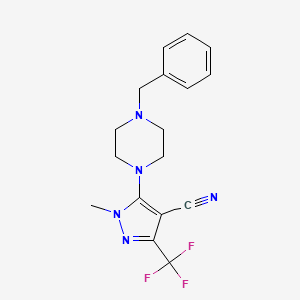
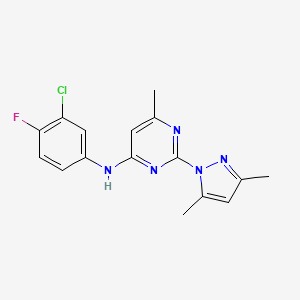
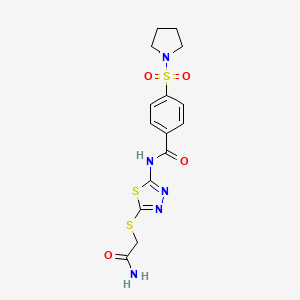
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)
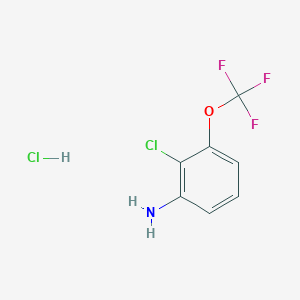
![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)
